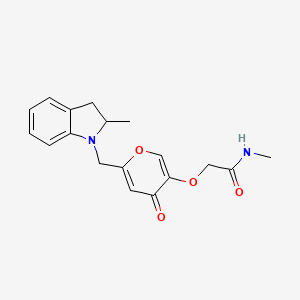

N-methyl-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

N-methyl-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic organic compound characterized by a hybrid structure combining a 4-oxo-4H-pyran core, a 2-methylindolin moiety, and an acetamide functional group. The compound requires stringent storage conditions, including protection from moisture, heat, and light, and poses health hazards such as toxicity and possible carcinogenicity .

Properties

IUPAC Name |

N-methyl-2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-12-7-13-5-3-4-6-15(13)20(12)9-14-8-16(21)17(10-23-14)24-11-18(22)19-2/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPTXQYRCGCINE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyran ring. The final step involves the coupling of these two moieties through an ether linkage. Common reagents used in these reactions include methylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

1. Neuroprotective Effects

Research indicates that derivatives of the compound exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, compounds with similar structures have been shown to modulate glutamate signaling pathways, potentially reducing excitotoxicity associated with conditions like Alzheimer's disease and Parkinson's disease . The ability to act as NMDA receptor antagonists suggests that N-methyl-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide could mitigate neuronal damage caused by excessive glutamate release.

2. Antioxidant Activity

The compound's structural characteristics suggest potential antioxidant capabilities. Similar compounds have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cardiovascular diseases and certain cancers.

3. Anticancer Properties

Preliminary studies indicate that N-methyl derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the indoline structure is often associated with enhanced biological activity against different cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Environmental Applications

The compound's ability to interact with reactive oxygen species (ROS) suggests potential applications in environmental science, particularly in pollutant degradation processes. Compounds that enhance ROS generation can facilitate the breakdown of organic pollutants in contaminated environments . This application aligns with current trends in green chemistry aimed at developing sustainable methods for environmental remediation.

Case Study 1: Neuroprotective Mechanisms

A study published in the International Journal of Molecular Sciences explored the neuroprotective effects of compounds similar to N-methyl derivatives in animal models of Alzheimer's disease. The findings indicated significant reductions in neuroinflammation and oxidative stress markers, suggesting therapeutic potential for cognitive impairment associated with aging .

Case Study 2: Antioxidant Efficacy

Research documented in Journal of Medicinal Chemistry highlighted the antioxidant properties of pyran-based compounds. The study demonstrated that these compounds effectively reduced oxidative stress in cellular models exposed to harmful agents, paving the way for their use in developing protective strategies against oxidative damage.

Case Study 3: Anticancer Activity

A clinical trial investigating the anticancer properties of related indoline derivatives showed promise in inhibiting tumor growth in breast cancer patients. The study reported a significant decrease in tumor size following treatment with these compounds, warranting further exploration into their mechanisms of action and potential as chemotherapeutic agents .

Mechanism of Action

The mechanism by which N-methyl-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural complexity invites comparisons with other acetamide derivatives and heterocyclic systems. Below is an analysis of key analogs:

Structural Analogues with Indole/Pyran Moieties

- Compound 7t (): Features a dimethylamino-pentanoyl backbone and a pyrimido[4,5-d]pyrimidinyl group. Unlike the target compound, it lacks the pyran ring but shares the indole-related (methylindolin) motif.

- Compound 6y () : Contains a tert-butylphenyl group and a chlorobenzoyl-indolyl acetamide structure. Both compounds share acetamide and indole-like components, but 6y’s bulky tert-butyl group likely increases lipophilicity compared to the target compound’s pyran system.

Acetamide Derivatives with Heterocyclic Substituents

- S4c and S4d () : These compounds feature isoindol-1,3-dione and pyridin-2-yl groups. Their melting points (175–180°C for S4c; 168–172°C for S4d) suggest higher thermal stability than the target compound, which may correlate with their rigid isoindole cores .

- MC4376 and MC4382 (): These analogs incorporate dioxopiperidinyl and cyanophenyl groups. Their melting points (101–109°C) are lower than the target compound’s inferred stability, possibly due to flexible ether linkages. Their structural complexity, including pyrrolidine and polyethylene glycol (PEG)-like chains, highlights divergent solubility and bioavailability profiles compared to the target compound’s compact pyran-indolin system .

Table 1: Key Properties of N-methyl-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide and Analogues

Biological Activity

N-methyl-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a pyran ring and an indoline moiety , which are known to contribute to various pharmacological properties. Its molecular formula is , with a molecular weight of approximately 404.466 g/mol . The presence of these structural elements suggests potential interactions with biological targets, making it a subject of ongoing research in the field of drug discovery.

Biological Activities

This compound exhibits promising biological activities, particularly in the following areas:

- Anticancer Activity : Compounds similar in structure have been evaluated for their anticancer properties. For instance, studies indicate that derivatives containing indoline and pyran structures can induce apoptosis in tumor cells, suggesting potential therapeutic applications in oncology .

- Neuroprotective Effects : The compound's interaction with neurotransmitter receptors may influence neurochemical pathways, potentially providing neuroprotective benefits. Similar compounds have demonstrated antioxidant properties and enzyme inhibition capabilities.

- Acetylcholinesterase Inhibition : Given the importance of acetylcholine in cognitive function, compounds with similar structures have been explored for their ability to inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer’s .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step processes that allow for modifications to enhance biological activity. The synthesis often employs advanced techniques such as chromatography for purification.

Case Studies

Several studies have highlighted the biological effects of similar compounds:

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in key biochemical pathways, influencing cellular responses related to cancer and neuroprotection.

Q & A

Q. Advanced

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict reaction pathways .

- Solvent Effects : COSMO-RS simulations optimize solvent selection for synthesis or crystallization .

- Stability Analysis : Molecular dynamics (MD) simulations assess hydrolytic or oxidative degradation under physiological conditions .

What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Q. Advanced

- Metabolic Profiling : LC-MS/MS identifies metabolites that may alter activity in vivo (e.g., cytochrome P450 interactions) .

- Dose-Response Calibration : Adjust dosing regimens to account for pharmacokinetic differences (e.g., bioavailability via oral vs. intravenous routes) .

- Structural Analogs : Compare bioactivity with analogs (e.g., fluorinated or chlorinated derivatives) to isolate structure-activity relationships .

What are critical steps in designing a scalable synthesis route while maintaining regioselectivity?

Q. Basic

- Stepwise Functionalization : Introduce bulky groups (e.g., 2-methylindolin-1-yl) early to sterically direct subsequent reactions .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for SN2 reactions to favor desired substitution patterns .

How can in silico docking studies identify off-target interactions?

Q. Advanced

- Target Library Screening : Dock against databases like ChEMBL or PDB to predict binding to non-target enzymes (e.g., kinases, GPCRs) .

- Binding Affinity Calculations : MM-GBSA scoring prioritizes high-risk off-targets for experimental validation .

- Pharmacophore Mapping : Align structural motifs (e.g., acetamide moiety) with known bioactive compounds to flag potential interactions .

What are common side reactions during synthesis, and how can they be mitigated?

Q. Basic

- Over-Acetylation : Control acetyl chloride equivalents (e.g., ≤1.5 eq) and monitor via ¹H NMR to prevent diacetylated byproducts .

- Oxidative Degradation : Use inert atmospheres (N₂/Ar) during reactions involving oxidizable groups (e.g., indole) .

- Epimerization : Low-temperature conditions (<0°C) preserve stereochemistry during chiral center formation .

What methodologies elucidate metabolic pathways in preclinical models?

Q. Advanced

- Isotope Labeling : Synthesize ¹⁴C-labeled analogs for mass spectrometry tracking of metabolic fate .

- Microsomal Assays : Incubate with liver microsomes (human/rodent) to identify phase I/II metabolites .

- Bile Duct Cannulation : Collect bile in vivo to detect glucuronide or sulfate conjugates .

How should intermediates be purified during multi-step synthesis?

Q. Basic

- Chromatography : Flash column chromatography with gradients (e.g., CH₂Cl₂:MeOH) separates polar intermediates .

- Recrystallization : Use solvent pairs (e.g., ethyl acetate/hexane) for high-melting-point compounds .

- Distillation : Short-path distillation under reduced pressure isolates low-boiling-point byproducts .

What frameworks compare bioactivity against structural analogs?

Advanced

A comparative table of analogs and bioactivities:

| Compound Name | Structural Features | Biological Activity | Key Differences |

|---|---|---|---|

| Fluorinated pyrido-pyrimidine | Fluorine at C6, pyrido-pyrimidine core | Anticancer (IC₅₀ = 2.1 µM) | Enhanced kinase inhibition |

| Chlorinated acetamide | Cl substituent on phenyl ring | Antimicrobial (MIC = 8 µg/mL) | Broader Gram-negative coverage |

| Methoxyethyl-indole derivative | Methoxyethyl side chain | Neuroprotective (EC₅₀ = 10 nM) | Improved blood-brain barrier penetration |

Data adapted from interaction studies and structural analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.